molecular formula C58H96O21 B062325 Apoptolidin CAS No. 194874-06-1

Apoptolidin

Cat. No. B062325
M. Wt: 1129.4 g/mol
InChI Key: WILMROCKORZEMQ-AIUMZUNXSA-N
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Description

Synthesis Analysis

The synthesis of apoptolidin involves complex, multi-step chemical processes. Key strategies include the use of dithiane coupling to construct specific bonds, Stille coupling for the formation of others, and Yamaguchi macrolactonization to complete the macrocyclic structure. The synthesis also incorporates highly selective glycosidation reactions to attach carbohydrate units to the macrolide, showcasing a remarkable example of synthetic chemistry's capability to assemble intricate natural products from simpler building blocks (Nicolaou et al., 2003).

Molecular Structure Analysis

Apoptolidin's molecular structure is characterized by a large macrolide ring containing multiple stereogenic centers, unsaturated linkages, and attached carbohydrate units. Its complex structure includes over thirty stereogenic elements, a highly unsaturated 20-membered macrocyclic system, and four carbohydrate units, making it a formidable target for synthesis. The molecule's architecture is essential for its biological activity, with specific structural motifs contributing to its selective cytotoxicity (Nicolaou et al., 2001).

Chemical Reactions and Properties

Apoptolidin's synthesis features noteworthy chemical reactions, including propionate aldol reactions, Mukaiyama aldol addition, and cross-metathesis to incorporate various fragments of the molecule. These reactions are crucial for establishing the compound's stereochemistry and for the selective attachment of sugar units, highlighting the chemical versatility and complexity of apoptolidin (Sulikowski et al., 2000).

Physical Properties Analysis

While specific details on the physical properties of apoptolidin, such as melting point, solubility, and crystal structure, are less commonly reported in the literature, the molecule's stability and solubility in organic solvents are critical for its isolation and purification. The macrocyclic and polyketide nature of apoptolidin suggests it possesses typical physical properties of similar macrolides, including moderate solubility in organic solvents and stability under standard laboratory conditions.

Chemical Properties Analysis

Apoptolidin exhibits selective cytotoxicity, a property underpinned by its chemical structure. It functions as an inhibitor of the F0F1-ATPase enzyme in mitochondria, a mechanism that is believed to contribute to its ability to induce apoptosis in certain cancer cells without affecting normal cells. This selectivity is thought to result from the unique interaction between apoptolidin and the enzyme, mediated by its macrocyclic structure and the specific arrangement of hydroxyl groups and glycosidic units on the molecule (Salomon et al., 2001).

Scientific Research Applications

Antimetastatic Activity in Colorectal Cancer Cells

  • Scientific Field : Oncology, specifically colorectal cancer research .
  • Summary of Application : Apoptolidin A, a macrocyclic lactone produced by Amycolatopsis sp. DW02G, has been found to exhibit significant cytotoxicity against several cancer cell lines . The study focused on its effects on colorectal cancer (CRC) cells .
  • Methods of Application : The study involved the treatment of CRC cells with Apoptolidin A. The effects on cell growth, colony formation, cell cycle progression, and apoptosis were observed .
  • Results : Apoptolidin A effectively inhibited CRC cell growth and colony formation. It induced G0/G1 phase cell cycle arrest, which was associated with the downregulation of cyclin D1 and CDK4/6 expression. Long-term exposure to Apoptolidin A also induced apoptosis .

Cellular Uptake and Response Studies

  • Scientific Field : Cellular biology and oncology .
  • Summary of Application : The apoptolidins, glycomacrolide microbial metabolites, have been reported to be selectively cytotoxic against tumor cells . The study used fluorescently tagged active derivatives of apoptolidins to investigate their uptake and response in cells .
  • Methods of Application : The study involved the use of fluorescently tagged apoptolidins in cellular uptake and response studies .
  • Results : The study demonstrated selective uptake of these tagged glycomacrolides in cancer cells over healthy human blood cells .

Inhibition of Mitochondrial ATP Synthase

  • Scientific Field : Biochemistry and Cellular Biology .
  • Summary of Application : Apoptolidin A, isolated from an actinomycete (FU 40), was reported to selectively induce cell death in E1A and E1A/E1B19K transformed rat glia cells, while normal rat glia and 3Y1 fibroblast cells were found to be non-responsive to apoptolidin A . The pathway of cell death was proposed to be apoptosis based on observed cell morphology and DNA laddering .
  • Methods of Application : The study involved the treatment of several tumor cell lines in culture with Apoptolidin A .
  • Results : The study demonstrated that Apoptolidin A treatment caused a shift in cellular metabolism and status of AMP-activated protein kinase (AMPK) stress pathway leading to autophagy as characterized by increased phosphorylation of AMPK (Thr 172), acetyl-CoA carboxylase (ACC), and Unc-51 like autophagy activating kinase (ULK) .

Induction of Autophagy in Tumor Cells

  • Scientific Field : Oncology and Cellular Biology .
  • Summary of Application : Apoptolidin A was reported to selectively induce cell death in E1A and E1A/E1B19K transformed rat glia cells, while normal rat glia and 3Y1 fibroblast cells were found to be non-responsive to apoptolidin A . The pathway of cell death was proposed to be apoptosis based on observed cell morphology and DNA laddering .
  • Methods of Application : The study involved the treatment of several tumor cell lines in culture with Apoptolidin A .
  • Results : Apoptolidin A treatment caused a shift in cellular metabolism and status of AMP-activated protein kinase (AMPK) stress pathway leading to autophagy as characterized by increased phosphorylation of AMPK (Thr 172), acetyl-CoA carboxylase (ACC), and Unc-51 like autophagy activating kinase (ULK) . The observed effects were consistent with ATP synthase (mitochondrial respiration) inhibition as a mode of action .

properties

IUPAC Name

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILMROCKORZEMQ-AIUMZUNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H96O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apoptolidin

CAS RN

194874-06-1
Record name Apoptolidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APOPTOLIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
765
Citations
PT Daniel, U Koert, J Schuppan - … Chemie International Edition, 2006 - Wiley Online Library
… Apoptolidin is a natural product that selectively induces apoptosis in several cancer cell … , and apoptolidin is one of them. The known synthetic routes to apoptolidin are described and …
Number of citations: 133 onlinelibrary.wiley.com
AR Salomon, DW Voehringer, LA Herzenberg… - Chemistry & biology, 2001 - cell.com
… ability of apoptolidin to inhibit the mitochondrial F0F1-ATPase. Our results con¢rmed that apoptolidin is indeed an inhibitor of the F0F1-ATPase. Further testing of apoptolidin against the …
Number of citations: 169 www.cell.com
KC Nicolaou, KC Fylaktakidou… - Journal of the …, 2003 - ACS Publications
A general strategy for the total synthesis of the antitumor agent apoptolidin (1) is proposed, and the chemical synthesis of the defined key building blocks (4, 5, 6, 8, and 9) in their …
Number of citations: 146 pubs.acs.org
KC Nicolaou, Y Li, B Weyershausen… - Chemical …, 2000 - pubs.rsc.org
… Apoptolidin (1) is a recently discovered natural product … , apoptolidin (1) was deemed a prime target for total synthesis. Herein we report a convergent construction of the apoptolidin …
Number of citations: 22 pubs.rsc.org
J Schuppan, H Wehlan, S Keiper… - Chemistry–A European …, 2006 - Wiley Online Library
… Apoptolidin B (2) and apoptolidin C (3) differ from 1 by the lack of the C16 hydroxyl group … of apoptolidin A (1) by Nicolaou's group7 and our own synthesis.8 The aglycone of apoptolidin …
BJ Reisman, H Guo, HE Ramsey, MT Wright… - Nature chemical …, 2022 - nature.com
… of apoptolidin family compounds ex vivo and emerging evidence of the importance of OXPHOS in cancer, identification of the apoptolidin … probes of apoptolidin family macrolides and …
Number of citations: 18 www.nature.com
KC Nicolaou, Y Li, K Sugita… - Journal of the …, 2003 - ACS Publications
… 1 we discussed a retrosynthetic blueprint for apoptolidin (1) and … of the retrosynthetic blueprint for apoptolidin (1), whose more … discussion of the total synthesis of apoptolidin (1) with our …
Number of citations: 113 pubs.acs.org
KC Nicolaou, Y Li, KC Fylaktakidou… - Angewandte Chemie …, 2001 - Wiley Online Library
… Apoptolidin's rather labile nature proved particularly … the potentially labile nature of apoptolidin's conjugated systems, … these intermediates into the apoptolidin framework envisioned, in …
Number of citations: 95 onlinelibrary.wiley.com
TR Vargo, JS Hale, SG Nelson - Angewandte Chemie, 2010 - Wiley Online Library
… These efforts include several total syntheses of apoptolidin A, … C (1), the apoptolidin C aglycone, wherein catalytic asymmetric C… For our purposes, the apoptolidin C aglycone provided a …
Number of citations: 36 onlinelibrary.wiley.com
CA Lewis, KE Longcore, SJ Miller… - Journal of natural …, 2009 - ACS Publications
We report the application of peptide-based catalysts to the site-selective modification of apoptolidin A (1), an agent that displays remarkable selectivity for inducing apoptosis in E1A-…
Number of citations: 72 pubs.acs.org

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